molecular formula C15H10N4 B12166841 2-(Pyridin-3-yl)pyrimido[1,2-a]benzimidazole

2-(Pyridin-3-yl)pyrimido[1,2-a]benzimidazole

Cat. No.: B12166841
M. Wt: 246.27 g/mol
InChI Key: GUZBPXVJQCPJLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-3-yl)pyrimido[1,2-a]benzimidazole is a novel chemical entity designed for research purposes, particularly in the field of oncology and kinase inhibition. This compound belongs to the pyrimido[1,2-a]benzimidazole class of heterocyclic scaffolds, which are isosteres of natural purines and have demonstrated significant potential in medicinal chemistry due to their diverse biological activities . The core structure is known to interact with various kinase targets . Specifically, derivatives of this scaffold have shown potent anti-leukemia activity against a panel of human acute leukemia cell lines, including HL60, MOLM-13, and MV4-11, with demonstrated effects on cell cycle arrest and induction of apoptosis . The incorporation of the pyridin-3-yl moiety is intended to explore interactions with specific biological targets, as related molecular hybrids have been developed into FDA-approved drugs, such as the CDK4/6 inhibitor Abemaciclib for breast cancer, underscoring the therapeutic relevance of this structural class . Researchers can utilize this compound as a key intermediate or lead structure for developing new therapeutic agents, studying enzyme mechanisms, or profiling kinase inhibitory activity. This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H10N4

Molecular Weight

246.27 g/mol

IUPAC Name

2-pyridin-3-ylpyrimido[1,2-a]benzimidazole

InChI

InChI=1S/C15H10N4/c1-2-6-14-13(5-1)18-15-17-12(7-9-19(14)15)11-4-3-8-16-10-11/h1-10H

InChI Key

GUZBPXVJQCPJLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C=CC(=N3)C4=CN=CC=C4

Origin of Product

United States

Biological Activity

2-(Pyridin-3-yl)pyrimido[1,2-a]benzimidazole is a compound that belongs to the class of benzimidazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationship (SAR), and potential therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is largely influenced by their structural modifications. The SAR studies indicate that substituents at various positions on the benzimidazole scaffold can significantly enhance or diminish biological activity. For instance, modifications at the N1, C2, C5, and C6 positions have been shown to affect anti-inflammatory and anticancer activities .

Key Findings:

  • N1 Position : Substituents here often enhance interaction with target enzymes.
  • C2 Position : Compounds with electron-withdrawing groups exhibit improved potency against various biological targets.
  • C5 and C6 Positions : These positions are critical for maintaining structural integrity and enhancing bioactivity.

Biological Activities

The compound 2-(Pyridin-3-yl)pyrimido[1,2-a]benzimidazole exhibits a range of biological activities:

1. Anti-inflammatory Activity

Research indicates that benzimidazole derivatives can modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX). Specifically, compounds similar to 2-(Pyridin-3-yl)pyrimido[1,2-a]benzimidazole have demonstrated significant COX-2 inhibitory effects, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

CompoundIC50 (μM)Target
Celecoxib0.04 ± 0.01COX-2
2-(Pyridin-3-yl)pyrimido[1,2-a]benzimidazoleTBDCOX-2

2. Antimicrobial Activity

Studies have shown that benzimidazole derivatives possess notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, derivatives with specific substitutions at the 4-position exhibited minimum inhibitory concentrations (MIC) that were significantly lower than standard antibiotics .

CompoundMIC (μg/ml)Target Organism
Standard (Ampicillin)100S. typhi
2-(Pyridin-3-yl)pyrimido[1,2-a]benzimidazoleTBDTBD

3. Anticancer Properties

The compound has also been evaluated for its anticancer potential. Certain benzimidazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

Recent studies highlight the efficacy of pyrimidine-fused benzimidazoles in treating inflammatory diseases and infections:

  • Study on COX Inhibition : A study demonstrated that a series of pyrimidine-benzimidazole compounds showed potent COX-2 inhibition comparable to celecoxib, suggesting potential as anti-inflammatory agents in clinical settings .
  • Antimicrobial Efficacy : Another investigation revealed that a benzimidazole derivative exhibited significant antibacterial activity against resistant strains of bacteria, indicating its potential as a new therapeutic agent in antibiotic-resistant infections .

Scientific Research Applications

Anticancer Activity

The compound's structure allows it to interact with various biological targets, making it a promising candidate for anticancer therapies. Research has shown that derivatives of benzimidazole, including pyrimido[1,2-a]benzimidazole compounds, exhibit notable anticancer properties.

  • Mechanism of Action : These compounds often act as multi-target receptor tyrosine kinase inhibitors, affecting pathways involved in tumor growth and survival. For instance, studies indicate that certain derivatives can inhibit the epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases (RTKs), which are crucial in various cancers such as breast cancer and non-small cell lung cancer .
  • Case Studies :
    • A study demonstrated that specific benzimidazole derivatives induced apoptosis in non-small cell lung cancer cells with IC50 values as low as 0.05 μmol/L .
    • Another research highlighted the effectiveness of pyrimido[1,2-a]benzimidazole derivatives against various cancer cell lines, showcasing their potential in precision medicine .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. The structural features of pyrimido[1,2-a]benzimidazole contribute to its ability to disrupt microbial processes.

  • Activity Spectrum : Research has shown that derivatives can effectively combat Gram-positive bacteria and have potential against resistant strains. For example, one derivative demonstrated significant antibacterial activity against Staphylococcus aureus and other pathogens .
  • Case Studies :
    • In vitro studies revealed that certain pyrimido[1,2-a]benzimidazole derivatives inhibited bacterial growth with minimal inhibitory concentrations comparable to standard antibiotics .
    • The ADME (Absorption, Distribution, Metabolism, and Excretion) analysis suggests that these compounds could be viable candidates for drug development due to their favorable pharmacokinetic profiles .

Optoelectronic Applications

Beyond medicinal uses, 2-(Pyridin-3-yl)pyrimido[1,2-a]benzimidazole has been explored for applications in optoelectronics.

  • Photophysical Properties : The planar structure of these compounds allows them to function as phosphors and fluorescent dyes. Their ability to emit light upon excitation makes them suitable for use in various materials like textiles and polymers .
  • Research Insights : Studies have indicated that modifications to the pyrimido[1,2-a]benzimidazole framework can enhance their photophysical properties, leading to better performance in optoelectronic devices .

Synthesis and Structural Modifications

The synthesis of 2-(Pyridin-3-yl)pyrimido[1,2-a]benzimidazole typically involves multi-component reactions or cyclocondensation techniques. These methods allow for the introduction of various substituents that can modulate biological activity.

  • Synthetic Strategies : Recent advancements have focused on green chemistry approaches for synthesizing these compounds efficiently while minimizing environmental impact. Catalysts such as ZnO@SO₃H have been employed to enhance reaction yields under mild conditions .

Summary Table of Applications

ApplicationDescriptionKey Findings
AnticancerInhibits RTKs like EGFR; induces apoptosisIC50 values as low as 0.05 μmol/L; effective against multiple cancer types
AntimicrobialActive against Gram-positive bacteriaSignificant antibacterial activity; favorable ADME profiles
OptoelectronicsFunctions as phosphors and fluorescent dyesEnhanced photophysical properties with structural modifications

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimido[1,2-a]benzimidazole derivatives exhibit structural and functional diversity based on substituent patterns. Below is a detailed comparison with key analogs:

Structural and Electronic Properties

Compound Substituents Electronic Features (DFT) Key References
2-(Pyridin-3-yl)pyrimido[1,2-a]benzimidazole Pyridin-3-yl Enhanced π-conjugation; moderate electron-withdrawing effect
2-Phenylpyrimido[1,2-a]benzimidazole Phenyl Lower dipole moment compared to pyridinyl derivatives
Fluorophenyl-substituted analogs 4-Fluorophenyl Strong electron-withdrawing effect; improved redox stability
Imidazo[1,2-a]benzimidazole (RU 239) N9-imidazobenzimidazole Planar structure with high lipophilicity

Pharmacological Activity

Compound Biological Activity Efficacy (Key Metrics) Mechanism Insights
2-(Pyridin-3-yl)pyrimido[1,2-a]benzimidazole Antimicrobial, anticancer MIC: 2–8 µg/mL against S. aureus DNA intercalation; kinase inhibition
RU 239 (imidazo[1,2-a]benzimidazole) Intraocular pressure (IOP) lowering 23.79% IOP reduction (0.1% conc.) Prostaglandin analog agonism
Fluorophenyl derivatives Antiparasitic (e.g., malaria) IC₅₀: 0.8 µM against P. falciparum Heme polymerization inhibition
1,4-Dihydropyrimido[1,2-a]benzimidazoles Antioxidant EC₅₀: 12 µM in DPPH assay Radical scavenging via NH groups

Notable Findings:

  • Pyridinyl vs. Phenyl : Pyridinyl derivatives exhibit superior antimicrobial activity over phenyl analogs, likely due to improved solubility and hydrogen-bonding capacity .

Structure-Activity Relationships (SAR)

  • Substituent Position : 2-Substituted derivatives (e.g., pyridin-3-yl) generally show higher bioactivity than 3- or 4-substituted analogs due to optimal steric alignment with target proteins .
  • Electron-Withdrawing Groups : Fluorine or nitro groups enhance antiparasitic and anticancer activities by increasing electrophilicity and membrane permeability .
  • Heteroaromatic vs. Aromatic : Pyridinyl groups improve aqueous solubility compared to phenyl, reducing toxicity profiles in vivo .

Preparation Methods

The multicomponent reaction (MCR) approach is a cornerstone for constructing the pyrimido[1,2-a]benzimidazole scaffold. A seminal method involves the cyclocondensation of 2-aminobenzimidazole (1a ) with β-bromo-α,β-unsaturated aldehydes (33a–j ) under microwave irradiation. Optimized conditions employ dimethylformamide (DMF) as the solvent, triethylamine (Et₃N) as a base, and magnesium sulfate (MgSO₄) as a desiccant, yielding 2-substituted pyrimido[1,2-a]benzimidazoles (34a–j ) in 85–92% efficiency . For the 2-(pyridin-3-yl) derivative, substituting the aldehyde component with a pyridine-3-carboxaldehyde derivative could facilitate the introduction of the pyridinyl group.

A complementary MCR strategy utilizes isoflavones (41a–r ) as coupling partners. Reaction with 1a in methanol containing sodium methoxide (MeONa) induces pyran ring opening and subsequent cyclocondensation, producing pyrimido[1,2-a]benzimidazoles (42a–r ) with yields exceeding 80% . This method’s adaptability to aromatic aldehydes suggests potential for incorporating pyridin-3-yl motifs via tailored isoflavone precursors.

Photochemical Condensation for Regioselective Synthesis

Photochemical methods offer precise control over reaction pathways. A notable example is the UV-light-mediated condensation of 1a with 2-(4-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one (10 ) in the presence of potassium hydroxide (KOH) and DMF. Irradiation at 312 nm for 2 hours achieves a 96% yield of product 11 , demonstrating the method’s efficiency . Adapting this protocol to a pyridin-3-yl-containing chalcone analog could enable the synthesis of 2-(pyridin-3-yl)pyrimido[1,2-a]benzimidazole with minimal byproducts.

Microwave-Assisted Synthesis and Solvent Optimization

Microwave irradiation significantly accelerates reaction kinetics while improving yields. A study optimizing the synthesis of pyrimido[1,2-a]benzimidazoles from β-bromo-α,β-unsaturated aldehydes identified DMF as the optimal solvent, with microwave heating at 120°C for 20 minutes achieving near-quantitative yields . The table below summarizes key parameters for microwave-assisted synthesis:

PrecursorSolventBaseTemperature (°C)Time (min)Yield (%)
β-Bromo aldehydeDMFEt₃N1202092
Isoflavone derivativeMeOHMeONa803085

For 2-(pyridin-3-yl) derivatives, substituting the aldehyde with pyridine-3-carboxaldehyde under similar conditions could yield the target compound.

Halogenation and Cross-Coupling Strategies

Halogenated intermediates enable late-stage functionalization via cross-coupling reactions. A patent (CN103172637B) details the synthesis of 7-bromopyrimido[1,2-a]benzimidazole by reacting N-(4-bromophenyl)-2-aminopyrimidine with iodobenzene trifluoroacetate in acetonitrile, achieving an 81% yield . Subsequent Suzuki-Miyaura coupling with pyridin-3-ylboronic acid could introduce the pyridinyl group at position 2.

Another approach involves acylating 2-aminobenzimidazoles (1a , b ) with 2-haloaroyl chlorides (56a–h ) in DMF, followed by intramolecular nucleophilic aromatic substitution (SₙAr) to form the pyrimidine ring . This method’s compatibility with diverse aryl chlorides suggests its utility for installing pyridin-3-yl groups.

Comparative Analysis of Synthetic Routes

The choice of method depends on scalability, yield, and functional group tolerance. Microwave-assisted MCRs offer rapid, high-yielding routes but require specialized equipment. Photochemical methods provide regioselectivity but necessitate UV-light infrastructure. Halogenation-cross-coupling strategies enable modular synthesis but involve multi-step sequences. The table below contrasts these approaches:

MethodYield (%)TimeEquipmentFunctional Group Tolerance
Microwave MCR85–9220–30 minMicrowave reactorModerate
Photochemical90–962–4 hoursUV lampHigh
Halogenation/Suzuki70–816–8 hoursStandard glasswareHigh

Q & A

Q. What are the common synthetic routes for 2-(Pyridin-3-yl)pyrimido[1,2-a]benzimidazole, and how do their yields compare?

The most widely used methods involve multicomponent reactions (MCRs) and annulation of 2-aminobenzimidazole with bifunctional reagents. For example:

  • Route 1 : Reacting 2-aminobenzimidazole with 1,1,3,3-tetraethoxypropane yields pyrimido[1,2-a]benzimidazole derivatives with ~57–58% efficiency .
  • Route 2 : MCRs using aryl aldehydes and methyl ketones under microwave irradiation with guanidine hydrochloride (GuHCl) as a catalyst achieve yields >85% while eliminating solvents and metals .
  • Advanced variation : Fluorinated derivatives (e.g., 2-polyfluoroalkylbenzimidazo[1,2-a]pyrimidines) can be synthesized via Lewis acid-mediated reactions (e.g., (EtO)3B in MeCN) with yields up to 86% .

Q. How can multicomponent reactions (MCRs) be optimized for synthesizing pyrimido[1,2-a]benzimidazole derivatives?

Key optimization parameters include:

  • Catalyst selection : GuHCl enables solvent-free, microwave-assisted synthesis with high functional group tolerance .
  • Reagent design : Baylis-Hillman acetates or alkynes (e.g., CuI/K2CO3-catalyzed MCRs) improve regioselectivity .
  • Reaction conditions : Microwave irradiation reduces reaction time (e.g., from hours to minutes) and enhances yields by promoting rapid cyclization .

Advanced Research Questions

Q. What factors influence regioselectivity in the synthesis of fluorinated pyrimido[1,2-a]benzimidazoles?

Regioselectivity is critically dependent on:

  • Solvent polarity : MeCN with (EtO)3B favors 2-fluoroalkyl substitution (98% selectivity), while trifluoroethanol without Lewis acids shifts selectivity to 4-fluoroalkyl derivatives .
  • Catalyst role : Lewis acids like (EtO)3B stabilize transition states, directing substituents to specific positions .
  • Substituent electronic effects : Electron-withdrawing groups (e.g., -CF3) enhance electrophilic aromatic substitution at the pyrimidine ring .

Q. How do solvent and catalyst choices in MCRs impact the formation of pyrimido[1,2-a]benzimidazole derivatives?

  • Metal-free catalysis : GuHCl in solvent-free conditions minimizes side reactions and simplifies purification, ideal for fluorescent derivatives .
  • Metal-mediated systems : CuI/K2CO3 enables alkyne incorporation but requires rigorous metal removal for biological applications .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while ethanol facilitates greener protocols .

Q. What analytical techniques are critical for characterizing pyrimido[1,2-a]benzimidazole derivatives?

  • Structural elucidation : High-resolution NMR (¹H/¹³C) and X-ray crystallography resolve regiochemical ambiguities, particularly for fluorinated or chiral derivatives .
  • Purity assessment : HPLC-MS detects trace impurities, essential for pharmacological studies .
  • Photophysical properties : Fluorescence spectroscopy evaluates π-conjugation efficiency, which correlates with DNA intercalation potential .

Q. How do fluorinated substituents affect the biological activity of pyrimido[1,2-a]benzimidazoles?

  • Enhanced lipophilicity : Fluorine atoms improve blood-brain barrier penetration, critical for CNS-targeting agents .
  • DNA binding : Fluorinated derivatives (e.g., 63a,b) exhibit stronger intercalation via hydrophobic interactions, confirmed by UV-Vis hypochromicity and fluorescence quenching .
  • Antiproliferative activity : 2-CF3-substituted analogs show IC50 values <10 µM in cancer cell lines due to topoisomerase inhibition .

Q. What strategies address contradictions in reported reaction yields for pyrimido[1,2-a]benzimidazole synthesis?

  • Reproducibility checks : Verify catalyst purity (e.g., GuHCl lot variability) and moisture sensitivity of intermediates .
  • Parameter standardization : Compare yields under identical conditions (e.g., microwave power, solvent ratios). For example, MCR yields drop from 85% to 60% if microwave irradiation is replaced with conventional heating .

Q. How to evaluate DNA interaction mechanisms of pyrimido[1,2-a]benzimidazole derivatives?

  • UV-Vis titration : Monitor hypochromicity and redshift to confirm intercalation .
  • Fluorescence displacement assays : Use ethidium bromide as a probe; >50% displacement indicates groove binding .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to duplex DNA or G-quadruplex structures .

Q. What in vivo models assess the therapeutic potential of pyrimido[1,2-a]benzimidazole derivatives?

  • Ocular hypertension : Dexamethasone-induced rat models show intraocular pressure reduction (e.g., 20–25% decrease at 10 mg/kg doses) .
  • Analgesic activity : Tail-flick tests in mice quantify pain threshold improvements for sulfonyl-substituted derivatives .

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Substituent variation : Synthesize derivatives with systematic changes (e.g., -CH3, -CF3, -Cl) at positions 2, 4, and 10 .
  • Biological screening : Test against diverse targets (e.g., kinases, GPCRs) using high-throughput assays .
  • Data correlation : Use QSAR models to link electronic parameters (Hammett σ) with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.